Methyl 5-amino-2,3,4-trifluorobenzoate
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Overview
Description
Methyl 5-amino-2,3,4-trifluorobenzoate is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with three fluorine atoms, an amino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2,3,4-trifluorobenzoate typically involves the following steps:
Nitration: The starting material, 2,3,4-trifluorobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Esterification: The carboxylic acid group is esterified with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2,3,4-trifluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Methyl 5-amino-2,3,4-trifluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2,3,4-trifluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2-fluorobenzoate
- Methyl 5-amino-3,4-difluorobenzoate
- Methyl 5-amino-2,4,6-trifluorobenzoate
Uniqueness
Methyl 5-amino-2,3,4-trifluorobenzoate is unique due to the specific arrangement of fluorine atoms on the benzene ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from other fluorinated benzoates.
Properties
IUPAC Name |
methyl 5-amino-2,3,4-trifluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-8(13)3-2-4(12)6(10)7(11)5(3)9/h2H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXJQRBWNWGYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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